
Men 10207
Descripción general
Descripción
MEN 10207 es un antagonista selectivo del receptor de neuroquinina, específicamente dirigido al receptor de taquikinina NK-2. Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas en diversos procesos fisiológicos y patológicos, particularmente aquellos que involucran el sistema nervioso .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de MEN 10207 involucra múltiples pasos, incluyendo la formación de enlaces peptídicos y la incorporación de residuos específicos de aminoácidos. Las condiciones de reacción típicamente requieren temperaturas controladas, niveles de pH y el uso de grupos protectores para asegurar la secuencia y estructura correctas del compuesto .
Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. Esto involucra el uso de sintetizadores de péptidos automatizados, cromatografía líquida de alta resolución para purificación y medidas estrictas de control de calidad para garantizar la pureza y consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: MEN 10207 principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Típicamente involucran reactivos nucleófilos como iones hidróxido o aminas.
Reacciones de Oxidación: A menudo requieren agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reacciones de Reducción: Utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir péptidos modificados, mientras que las reacciones de oxidación y reducción pueden conducir a cambios en el estado de oxidación de grupos funcionales específicos .
Aplicaciones Científicas De Investigación
Pharmacological Applications
MEN 10207 has been studied for its role in modulating neurokinin receptors, particularly in the context of respiratory conditions. As a selective NK-2 receptor antagonist, it has shown promise in alleviating symptoms associated with bronchial hyperreactivity and asthma.
Case Study: Respiratory Effects
A study demonstrated that this compound effectively abolished non-cholinergic contractions induced by sensory nerve activation in isolated guinea pig bronchi. This indicates its potential use as a therapeutic agent for managing respiratory disorders characterized by hyperreactivity .
Cancer Research
Recent advances in cancer diagnostics have highlighted the utility of this compound in oncological studies. Its role as a biomarker in liquid biopsies has been explored, particularly in the context of pancreatic cancer detection.
Case Study: Liquid Biopsy for Pancreatic Cancer
In a study involving patients with resectable pancreatic ductal adenocarcinoma, this compound was investigated alongside circulating tumor DNA and protein biomarkers. The combination approach aimed to enhance early detection sensitivity, which is crucial for improving patient outcomes .
Neurological Studies
The compound's interaction with neurokinin receptors extends to neurological research, where it may influence pain pathways and neurogenic inflammation.
Case Study: Pain Modulation
Research has indicated that this compound can modulate pain responses through its action on NK-2 receptors. This modulation could lead to new therapeutic strategies for chronic pain management, particularly in conditions where neurogenic inflammation plays a significant role .
Data Summary
The following table summarizes key findings from various studies on this compound:
Mecanismo De Acción
MEN 10207 ejerce sus efectos al unirse selectivamente al receptor de taquikinina NK-2, bloqueando así la acción de las taquikinas endógenas como la neuroquinina A. Esta inhibición previene la activación de las vías de señalización descendentes involucradas en diversas respuestas fisiológicas, incluyendo la transmisión del dolor y la contracción del músculo liso .
Compuestos Similares:
MEN 10376: Otro antagonista selectivo del receptor NK-2 con propiedades de unión similares pero perfiles farmacocinéticos diferentes.
Spantide II: Un potente antagonista del receptor de neuroquinina-1, utilizado para estudios comparativos en selectividad de receptores.
[Sar9, Met(O2)11]-Substance P: Un agonista selectivo para el receptor de neuroquinina-1, a menudo utilizado en estudios para comprender las interacciones del receptor
Singularidad de this compound: this compound es único en su alta selectividad para el receptor NK-2, lo que lo convierte en una herramienta valiosa para estudiar los roles específicos de este receptor en diversos procesos fisiológicos y patológicos. Su afinidad de unión y perfil farmacológico distintos lo diferencian de otros compuestos similares .
Comparación Con Compuestos Similares
MEN 10376: Another selective NK-2 receptor antagonist with similar binding properties but different pharmacokinetic profiles.
Spantide II: A potent antagonist of the neurokinin-1 receptor, used for comparative studies in receptor selectivity.
[Sar9, Met(O2)11]-Substance P: A selective agonist for the neurokinin-1 receptor, often used in studies to understand receptor interactions
Uniqueness of MEN 10207: this compound is unique in its high selectivity for the NK-2 receptor, making it a valuable tool for studying the specific roles of this receptor in various physiological and pathological processes. Its distinct binding affinity and pharmacological profile set it apart from other similar compounds .
Actividad Biológica
MEN 10207 is a selective antagonist of the neurokinin-2 (NK-2) receptor, which plays a crucial role in various physiological processes, including the regulation of smooth muscle contraction and neurotransmission. This compound has garnered attention for its potential therapeutic applications, particularly in conditions related to the tachykinin neuropeptides.
This compound is characterized by its unique structure that allows it to selectively bind to NK-2 receptors. Research indicates that the compound exhibits high affinity for these receptors, with IC50 values ranging from 21 to 54 nM in competitive radioligand binding assays . The structure-activity relationship (SAR) studies have highlighted the importance of specific amino acid residues in determining the binding affinity and biological activity of this compound .
Table 1: Structure-Activity Relationship of this compound
Modification | Effect on Affinity |
---|---|
D-Tryptophan substitution | Increased binding affinity |
C-terminal modifications | Variable effects on receptor interaction |
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits NK-2 receptor-mediated responses. For instance, it has been shown to block contractions induced by neurokinin A (NKA) in various smooth muscle preparations . Additionally, the compound's partial agonist activity suggests that it may modulate rather than completely inhibit receptor signaling, which could be beneficial in therapeutic contexts .
Case Studies
A notable case study involved the administration of this compound in animal models to assess its impact on respiratory function. The findings indicated that while this compound produced some respiratory effects, these were consistent with its profile as a partial agonist at NK-2 receptors. This suggests potential applications in managing respiratory conditions characterized by tachykinin overactivity .
Pharmacological Profile
The pharmacological profile of this compound reveals its potential utility in treating conditions such as asthma and other bronchoconstrictive disorders. By antagonizing NK-2 receptors, this compound may help alleviate symptoms associated with excessive tachykinin release.
Table 2: Pharmacological Effects of this compound
Condition | Effect |
---|---|
Asthma | Reduction in bronchoconstriction |
Gastrointestinal Disorders | Modulation of gut motility |
Pain Management | Potential analgesic effects via NK modulation |
Propiedades
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H68N14O10/c1-30(2)49(71-55(80)47(25-34-29-65-42-15-8-5-12-38(34)42)69-52(77)44(22-31-17-19-35(72)20-18-31)67-51(76)39(58)26-48(73)74)56(81)70-46(24-33-28-64-41-14-7-4-11-37(33)41)54(79)68-45(23-32-27-63-40-13-6-3-10-36(32)40)53(78)66-43(50(59)75)16-9-21-62-57(60)61/h3-8,10-15,17-20,27-30,39,43-47,49,63-65,72H,9,16,21-26,58H2,1-2H3,(H2,59,75)(H,66,78)(H,67,76)(H,68,79)(H,69,77)(H,70,81)(H,71,80)(H,73,74)(H4,60,61,62)/t39-,43-,44-,45+,46+,47+,49-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHLZLAKTUPWES-PEURKWGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H68N14O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155059 | |
Record name | MEN 10207 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50155059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1109.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126050-12-2 | |
Record name | MEN 10207 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126050122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEN 10207 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50155059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.